molecular formula C16H16ClNO6 B11154906 4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11154906
M. Wt: 353.75 g/mol
InChI Key: FGZQNHTYQBQYKR-UHFFFAOYSA-N
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Description

4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16ClNO6

Molecular Weight

353.75 g/mol

IUPAC Name

4-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C16H16ClNO6/c1-8-9-5-11(17)12(19)7-13(9)24-16(23)10(8)6-14(20)18-4-2-3-15(21)22/h5,7,19H,2-4,6H2,1H3,(H,18,20)(H,21,22)

InChI Key

FGZQNHTYQBQYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCCC(=O)O

Origin of Product

United States

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